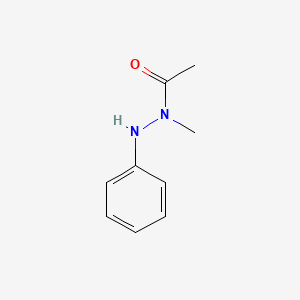

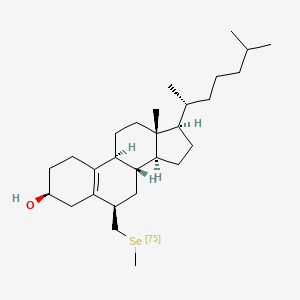

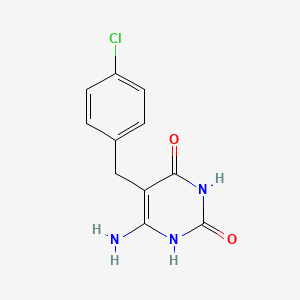

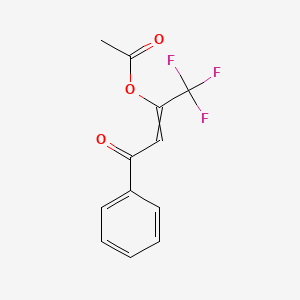

![molecular formula C51H84O23 B1203126 (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol CAS No. 94992-08-2](/img/structure/B1203126.png)

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The synthesis and analysis of complex molecules, including those similar to "Protodeltonin," involve advanced techniques that bridge chemistry and biology. The generation of molecules with defined physical, chemical, and biological properties is a key goal in this area of research, leveraging both traditional synthetic approaches and nature's biosynthetic machinery (Xu Wu & P. Schultz, 2009).

Synthesis Analysis

Synthesis of complex molecules often involves noncovalent synthesis techniques, focusing on creating aggregates rather than stable molecules connected by covalent bonds alone. This approach is inspired by biological macromolecules that derive their unique structure and function from noncovalent interactions (G. Whitesides et al., 1995).

Molecular Structure Analysis

The molecular structure analysis of complex molecules like "Protodeltonin" likely involves understanding the arrangement of atoms within the molecule. Techniques such as NMR spectroscopy and mass spectrometry are critical for determining the structure of synthesized molecules, as demonstrated in the synthesis of protoaculeine B, where these techniques indicated a need for a structural revision (R. Irie et al., 2020).

Chemical Reactions and Properties

The chemical properties of molecules are influenced by their structure and the types of chemical reactions they undergo. For example, the oxidation of mandelic acid derivatives and O-methylation of protocatechualdehyde have been explored for the synthesis of various compounds, highlighting the selectivity processes involved in chemical synthesis (L. Liguori & F. Minisci, 2000).

Physical Properties Analysis

The physical properties of complex molecules, such as solubility, melting point, and crystalline structure, are crucial for their practical application. Studies on the crystal structures of enantiopure and racemic mandelic acids, for instance, offer insights into how physical properties can vary with molecular structure and synthesis conditions (Rebecca K. Hylton et al., 2015).

Applications De Recherche Scientifique

Chemical Constituents of Dioscorea zingiberensis : Protodeltonin was isolated for the first time from Dioscorea zingiberensis, suggesting its potential role in the study of this plant's chemical properties (Qian, Yuan, Yang, & Ouyang, 2006).

Insect Antifeedant Activity : A study identified protodeltonin in the stem bark of Balanites roxburghii, indicating its potential as an insect antifeedant active compound (Jain, 1987).

New Steroidal Glycosides from Polygonatum multiflorum : Protodeltonin was identified in Polygonatum multiflorum, highlighting its presence in different plant species and suggesting a role in the study of plant steroidal glycosides (Gvazava, Nebieridze, Ganzera, & Skhirtladze, 2019).

Chemical Constituents in Trigonella foenum-graecum : Methyl-protodeltonin, a derivative of protodeltonin, was isolated from Trigonella foenum-graecum, indicating its potential in the study of this plant's saponin content (Yang, Huang, Wang, Jia, & Li, 2005).

Cytotoxicity and Apoptosis-Inducing Effect in Cancer Cells : A study on Dioscorea zingiberensis Wright identified protodeltonin as one of the steroidal saponins with cytotoxic activity in cancer cells, suggesting its potential application in cancer research (Tong, He, Zhao, Qing, Huang, & Wu, 2012).

Safety and Hazards

Mécanisme D'action

Protodeltonin

, also known as Balanitoside , is a steroidal saponin extracted from Dioscorea zingiberensis Wright . It has been studied for its various pharmacological activities, particularly its anti-proliferative activity . Here is a detailed overview of its mechanism of action:

Target of Action

Protodeltonin primarily targets cancer cells . It has been found to inhibit the growth of cancer cells through multiple targets, which include the generation of reactive oxygen species (ROS), mitochondrial apoptosis, and the inhibition of the mitogen-activated protein kinase (MAPK) and Akt signaling pathways .

Mode of Action

Protodeltonin interacts with its targets by inducing cytotoxicity and destroying the cell membranes of blood cells and many animal cells . This cytotoxicity is believed to be a result of the compound’s ability to generate ROS and induce mitochondrial apoptosis .

Biochemical Pathways

The main biochemical pathways affected by Protodeltonin involve the generation of ROS, mitochondrial apoptosis, and the inhibition of the MAPK and Akt signaling pathways . These pathways play crucial roles in cell survival, proliferation, and death, and their disruption can lead to the inhibition of cancer cell growth .

Pharmacokinetics

As a steroidal saponin, it is expected to have certain characteristics common to this class of compounds .

Result of Action

The primary result of Protodeltonin’s action is the inhibition of cancer cell growth . This is achieved through the induction of cytotoxicity, which leads to the destruction of cell membranes, and the disruption of key biochemical pathways, resulting in mitochondrial apoptosis and the inhibition of cell proliferation .

Action Environment

The action of Protodeltonin can be influenced by various environmental factors. For instance, the biosynthetic regulation mechanism of steroidal saponins, including Protodeltonin, can be affected by environmental factors and various regulatory proteins .

Analyse Biochimique

Biochemical Properties

Protodeltonin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, Protodeltonin has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as Akt and Mitogen-Activated Protein Kinase (MAPK) pathways . These interactions highlight its potential as an anti-cancer agent.

Cellular Effects

Protodeltonin exerts significant effects on various cell types and cellular processes. It has been observed to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function . Additionally, Protodeltonin influences cell signaling pathways, gene expression, and cellular metabolism, making it a potent compound in cancer therapy.

Molecular Mechanism

At the molecular level, Protodeltonin exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, Protodeltonin inhibits the Akt pathway, which is crucial for cell survival and proliferation . This inhibition results in the induction of apoptosis and suppression of cancer cell growth. Furthermore, Protodeltonin affects gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Protodeltonin change over time. Protodeltonin exhibits stability under specific storage conditions, but its activity may degrade over prolonged periods . Long-term studies have shown that Protodeltonin maintains its anti-proliferative effects on cancer cells, although repeated freeze-thaw cycles can reduce its efficacy .

Dosage Effects in Animal Models

The effects of Protodeltonin vary with different dosages in animal models. At lower doses, Protodeltonin effectively inhibits cancer cell growth without causing significant toxicity . At higher doses, it may induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

Protodeltonin is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation . These interactions can affect metabolic flux and alter metabolite levels, influencing the overall efficacy and safety of Protodeltonin.

Transport and Distribution

Within cells and tissues, Protodeltonin is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine its localization and accumulation in target tissues, impacting its therapeutic potential.

Subcellular Localization

Protodeltonin exhibits specific subcellular localization patterns. It is primarily localized in the mitochondria, where it exerts its apoptotic effects . Additionally, Protodeltonin may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and function .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Protodeltonin involves the condensation of two amino acids, namely glycine and phenylalanine, followed by cyclization and dehydration reactions.", "Starting Materials": [ "Glycine", "Phenylalanine", "Dicyclohexylcarbodiimide (DCC)", "N,N'-Diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Methanol" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of glycine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of DIPEA and DMF.", "Step 2: Protection of the amino group of phenylalanine with t-butoxycarbonyl chloride (Boc-Cl) in the presence of DIPEA and DMF.", "Step 3: Coupling of the protected glycine and phenylalanine using DCC as the coupling agent and DIPEA as the base in DMF.", "Step 4: Cyclization of the resulting dipeptide using methanesulfonic acid (MSA) as the catalyst in methanol.", "Step 5: Dehydration of the cyclized dipeptide using trifluoroacetic acid (TFA) in the presence of anhydrous ether to yield Protodeltonin." ] } | |

Numéro CAS |

94992-08-2 |

Formule moléculaire |

C51H84O23 |

Poids moléculaire |

1065.2 g/mol |

Nom IUPAC |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C51H84O23/c1-20(19-66-45-39(61)37(59)34(56)29(16-52)69-45)8-13-51(65)21(2)32-28(74-51)15-27-25-7-6-23-14-24(9-11-49(23,4)26(25)10-12-50(27,32)5)68-48-44(73-46-40(62)36(58)33(55)22(3)67-46)42(64)43(31(18-54)71-48)72-47-41(63)38(60)35(57)30(17-53)70-47/h6,20-22,24-48,52-65H,7-19H2,1-5H3/t20-,21+,22+,24+,25-,26+,27+,28+,29-,30-,31-,32+,33+,34-,35-,36-,37+,38+,39-,40-,41-,42+,43-,44-,45-,46+,47+,48-,49+,50+,51?/m1/s1 |

Clé InChI |

RPYHJEFMMXMMHG-JXGUMFEUSA-N |

SMILES isomérique |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)OC1(CC[C@@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O |

SMILES |

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O |

SMILES canonique |

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O |

Autres numéros CAS |

62751-68-2 |

Origine du produit |

United States |

Q & A

Q1: What is the origin of Balanitoside?

A: Balanitoside is a furostanol glycoside primarily isolated from the edible fruits of the Balanites aegyptiaca plant. [, ]

Q2: What are the reported biological activities of Balanitoside?

A: Research suggests that Balanitoside exhibits potential antitumor activity. In a study using a mouse model of lung cancer, Balanitoside alone, and in combination with Gemcitabine, demonstrated antitumor effects, including reducing tumor size and multiplicity. [] Additionally, it has shown promising antidiabetic properties in streptozotocin-induced diabetic rats. [] Further studies have explored its potential in managing hyperglycemia and oxidative stress in diabetic rats. []

Q3: How does Balanitoside exert its antitumor effects?

A: While the exact mechanisms are still under investigation, studies suggest that Balanitoside might exert its antitumor effects through multiple pathways. In vitro and in vivo studies have shown that it can induce apoptosis (programmed cell death) in cancer cells. [] It may also impact cancer stem cell markers, potentially affecting tumor growth and recurrence. [] Further research is necessary to fully elucidate its mechanism of action.

Q4: What is the impact of Balanitoside on oxidative stress?

A: Balanitoside has demonstrated antioxidant properties in pre-clinical studies. In diabetic rats, treatment with Balanitoside was associated with a decrease in Malondialdehyde (MDA) and Nitric Oxide (NO) levels, which are markers of oxidative stress. [] Additionally, it increased the activity of Catalase (CAT), an important antioxidant enzyme. []

Q5: Are there any known structural analogs of Balanitoside?

A: Yes, several structural analogs of Balanitoside, particularly other steroidal glycosides, have been isolated from various plant sources. Some notable examples include Dioscin, Deltonin, and Protodioscin, often found in plants like Dioscorea zingiberensis, Dioscorea villosa, and Trigonella foenum-graecum. [, , , , , ] These compounds share structural similarities with Balanitoside and often exhibit comparable biological activities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

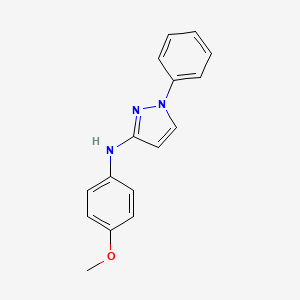

![1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline](/img/structure/B1203051.png)

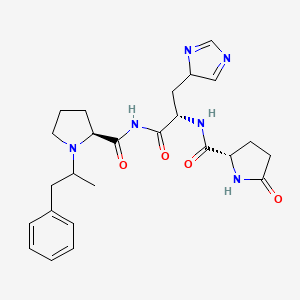

![[2-[[(2S,4R)-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl] (2R)-2-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-2-[[(2S)-2-amino-3,3-dithiophen-2-ylpropanoyl]-[(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoate](/img/structure/B1203059.png)